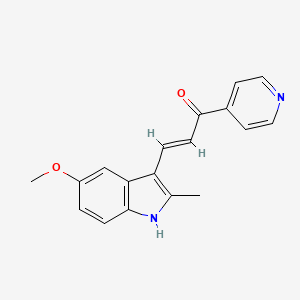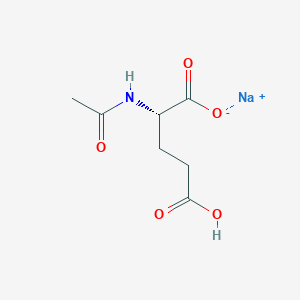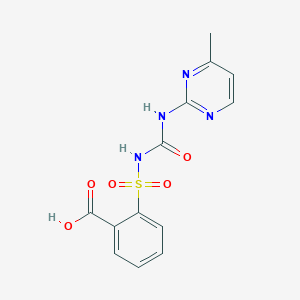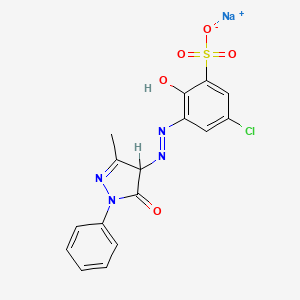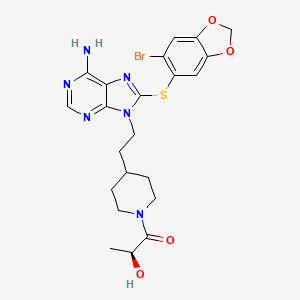
m-PEG8-(CH2)12-phosphonic acid ethyl ester
描述
m-PEG8-(CH2)12-phosphonic acid ethyl ester is a polyethylene glycol (PEG)-based PROTAC linker. This compound is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) compounds, which are designed to selectively degrade target proteins by leveraging the intracellular ubiquitin-proteasome system .
作用机制
Target of Action
The primary target of m-PEG8-(CH2)12-phosphonic acid ethyl ester is the E3 ubiquitin ligase . This compound is a PROTAC linker , which is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
This compound, as a PROTAC linker , forms a bridge between the target protein and the E3 ubiquitin ligase . This connection allows the ubiquitin-proteasome system to recognize the target protein, leading to its ubiquitination and subsequent degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound enables the selective degradation of the target protein .
Pharmacokinetics
It’s known that the compound is aPEG-based PROTAC linker , which suggests that it may have good water solubility .
Result of Action
The primary result of the action of this compound is the selective degradation of the target protein . This degradation occurs via the ubiquitin-proteasome system, leading to changes at the molecular and cellular levels .
Action Environment
The action environment of this compound is within the cell, where it interacts with the ubiquitin-proteasome system . The hydrophilic PEG linker in the compound increases its water solubility, which may influence its action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG8-(CH2)12-phosphonic acid ethyl ester involves the conjugation of a polyethylene glycol (PEG) chain with a phosphonic acid ethyl ester group. The reaction typically requires the use of reagents such as phosphonic acid derivatives and ethyl esters under controlled conditions. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
m-PEG8-(CH2)12-phosphonic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phosphonic acid ethyl ester group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
m-PEG8-(CH2)12-phosphonic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTAC compounds, facilitating the selective degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications in targeted protein degradation, offering a novel approach to drug development.
Industry: Utilized in the production of specialized reagents and materials for research and development
相似化合物的比较
Similar Compounds
m-PEG8-(CH2)12-phosphonic acid: Similar structure but lacks the ethyl ester group.
m-PEG8-(CH2)12-phosphonic acid methyl ester: Contains a methyl ester group instead of an ethyl ester group.
m-PEG8-(CH2)12-phosphonic acid propyl ester: Contains a propyl ester group instead of an ethyl ester group
Uniqueness
m-PEG8-(CH2)12-phosphonic acid ethyl ester is unique due to its specific combination of a PEG chain and a phosphonic acid ethyl ester group, which provides distinct solubility and reactivity properties. This makes it particularly suitable for use as a PROTAC linker, offering advantages in terms of stability and functionality compared to similar compounds .
属性
IUPAC Name |
1-diethoxyphosphoryl-12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H65O11P/c1-4-41-43(32,42-5-2)31-15-13-11-9-7-6-8-10-12-14-16-34-19-20-36-23-24-38-27-28-40-30-29-39-26-25-37-22-21-35-18-17-33-3/h4-31H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGUPDSOXUBFRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H65O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129359 | |
| Record name | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112737-70-7 | |
| Record name | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112737-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





